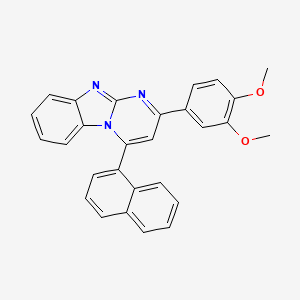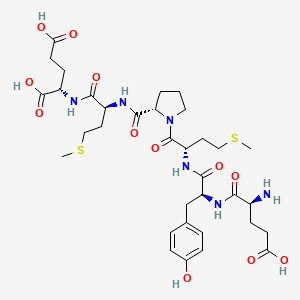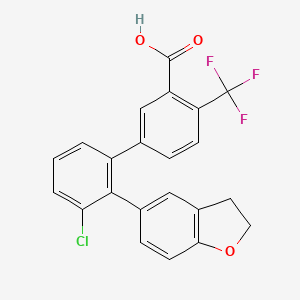
(S,E)-N-TCO-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-N-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for bioorthogonal chemistry applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO-containing reagent that reacts with the amino group of lysine under mild conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature, with the pH adjusted to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-N-TCO-L-lysine undergoes various chemical reactions, including:
Oxidation: The TCO group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the TCO group to a less reactive form.
Substitution: The amino group of lysine can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TCO group can yield epoxides, while substitution reactions can introduce various functional groups to the lysine backbone.
Wissenschaftliche Forschungsanwendungen
(S,E)-N-TCO-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: The compound is employed in studying protein interactions and cellular processes.
Industry: this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S,E)-N-TCO-L-lysine involves its unique reactivity due to the TCO group. The TCO moiety can undergo rapid and selective reactions with tetrazines, a class of compounds used in bioorthogonal chemistry. This reactivity allows for the precise labeling and modification of biomolecules without interfering with natural biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,E)-N-TCO-L-ornithine: Similar to lysine but with a different side chain.
(S,E)-N-TCO-L-arginine: Contains a guanidinium group instead of an amino group.
(S,E)-N-TCO-L-histidine: Features an imidazole ring in its structure.
Uniqueness
(S,E)-N-TCO-L-lysine is unique due to its combination of the TCO group and the lysine backbone. This combination provides both reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C15H26N2O4 |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h1-2,12-13H,3-11,16H2,(H,17,20)(H,18,19)/b2-1+/t12-,13+/m1/s1 |
InChI-Schlüssel |
FOGYUVXBYCZPFK-XXUGLENDSA-N |
Isomerische SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)






![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)






